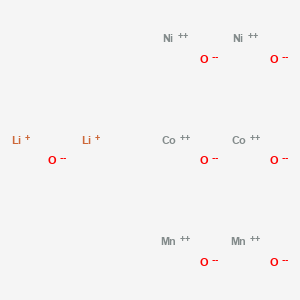

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in electric vehicles, portable electronics, and renewable energy storage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures uniform dispersion of transition metals at the atomic level and produces high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in a solution, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to form the final oxide compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and high-temperature calcination. The solution is sprayed through a nozzle into a roasting reactor chamber, where it is heated to achieve the desired temperature range (500–700°C). The droplets dry up, and the solutes undergo pyrohydrolysis to form the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and intercalation. During the charging and discharging cycles of a lithium-ion battery, lithium ions intercalate into and de-intercalate from the layered structure of the compound .

Common Reagents and Conditions

Common reagents used in these reactions include lithium salts, organic solvents, and electrolytes. The reactions typically occur under controlled temperatures and voltages to ensure the stability and efficiency of the compound .

Major Products Formed

The major products formed from these reactions include lithium intercalated compounds and their de-intercalated counterparts. These products are essential for the energy storage and release processes in lithium-ion batteries .

Applications De Recherche Scientifique

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications:

Biology: Research is ongoing to explore its potential use in bioelectronic devices and biosensors.

Medicine: Investigated for its potential in medical devices that require reliable and efficient power sources.

Industry: Widely used in electric vehicles, portable electronics, and renewable energy storage systems.

Mécanisme D'action

The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions within its layered structure. The cobalt and nickel 3d bands overlap with the oxygen 2p band, allowing them to charge to their 4+ oxidation states without the oxygen ions losing electron density . This process is crucial for the efficient storage and release of energy in lithium-ion batteries.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium cobalt oxide (LiCoO2): Known for its high energy density but lower thermal stability compared to dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-).

Lithium manganese oxide (LiMn2O4): Offers better thermal stability but lower energy density.

Lithium nickel oxide (LiNiO2): Provides high capacity but has issues with stability and safety.

Uniqueness

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) combines the advantages of these similar compounds, offering a balanced performance in terms of energy density, thermal stability, and safety. Its unique combination of nickel, manganese, and cobalt allows for tailored properties to meet specific application needs .

Propriétés

Numéro CAS |

179802-95-0 |

|---|---|

Formule moléculaire |

Co2Li2Mn2Ni2O7 |

Poids moléculaire |

471.1 g/mol |

Nom IUPAC |

dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |

InChI |

InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |

Clé InChI |

FGGMMDCONZKOHF-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)